molecular formula C23H20N2OS B11524282 2-[(2Z)-4-(biphenyl-4-yl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol

2-[(2Z)-4-(biphenyl-4-yl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol

Cat. No.: B11524282
M. Wt: 372.5 g/mol
InChI Key: MJOKLWPFFGFXJX-UHFFFAOYSA-N
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Description

2-[(2Z)-4-(biphenyl-4-yl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a biphenyl group, a phenylimino group, and a thiazole ring, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-4-(biphenyl-4-yl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol typically involves the reaction of biphenyl-4-carbaldehyde with thiosemicarbazide to form the thiazole ring. The reaction is carried out in an anhydrous ethanol solution with piperidine as a catalyst under reflux conditions for several hours. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-4-(biphenyl-4-yl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of biphenyl-4-carboxaldehyde or biphenyl-4-carboxylic acid.

    Reduction: Formation of 2-[(2Z)-4-(biphenyl-4-yl)-2-(phenylamino)-1,3-thiazol-3(2H)-yl]ethanol.

    Substitution: Formation of brominated or nitrated biphenyl derivatives.

Scientific Research Applications

2-[(2Z)-4-(biphenyl-4-yl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2Z)-4-(biphenyl-4-yl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole and phenylimino groups. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2Z)-4-(4-isopropylphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol
  • 2-[(2Z)-4-(1,3-benzodioxol-5-yl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol

Uniqueness

2-[(2Z)-4-(biphenyl-4-yl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol is unique due to its biphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C23H20N2OS

Molecular Weight

372.5 g/mol

IUPAC Name

2-[2-phenylimino-4-(4-phenylphenyl)-1,3-thiazol-3-yl]ethanol

InChI

InChI=1S/C23H20N2OS/c26-16-15-25-22(17-27-23(25)24-21-9-5-2-6-10-21)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h1-14,17,26H,15-16H2

InChI Key

MJOKLWPFFGFXJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=NC4=CC=CC=C4)N3CCO

Origin of Product

United States

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